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Compound of Interest

Compound Name: 4-(4-Ethyl-benzyl)-piperidine

Cat. No.: B1366543 Get Quote

An In-Depth Technical Guide to 4-(4-Ethyl-benzyl)-piperidine for Advanced Research and

Development

Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 4-(4-Ethyl-benzyl)-piperidine,

a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for

researchers, medicinal chemists, and drug development professionals, this guide synthesizes

critical data on its chemical identity, physicochemical properties, synthesis, and strategic

application as a structural scaffold in the design of novel therapeutics. The insights herein are

grounded in established chemical principles and supported by authoritative sources to ensure

scientific integrity and practical utility.

Core Chemical Identity and Structure
4-(4-Ethyl-benzyl)-piperidine is a derivative of piperidine, a saturated six-membered

heterocycle containing a nitrogen atom. The structure is characterized by a piperidine ring

substituted at the 4-position with a benzyl group, which is itself further substituted at its para-

position with an ethyl group.

The primary Chemical Abstracts Service (CAS) registration number for this compound is

781595-51-5.[1][2] An alternative CAS number, 1543012-73-2, has also been associated with

this structure by some suppliers.[3]
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The definitive structure can be represented by various standard chemical notations:

Molecular Formula: C₁₄H₂₁N[1]

SMILES (Simplified Molecular-Input Line-Entry

System):CCC1=CC=C(CC2CCNCC2)C=C1[1]

InChI (International Chemical Identifier):InChI=1S/C14H21N/c1-2-12-3-5-13(6-4-12)11-14-7-

9-15-10-8-14/h3-6,14-15H,2,7-11H2,1H3

The presence of the basic piperidine nitrogen and the lipophilic ethyl-substituted aromatic ring

defines its physicochemical character and its potential for interaction with biological targets.

Structural Diagram
Caption: 2D representation of the 4-(4-Ethyl-benzyl)-piperidine molecule.

Physicochemical and Pharmacokinetic-Relevant
Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its

behavior in both chemical reactions and biological systems. The data below has been

consolidated from chemical databases and predictive models.
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Property Value Source

Molecular Weight 203.32 g/mol [1]

Physical Form Solid

LogP (Octanol-Water Partition

Coeff.)
2.79 - 3.12 [1][2]

Topological Polar Surface Area

(TPSA)
12.03 Å² [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 1 [1]

Rotatable Bonds 3 [1]

pKa (Predicted) 10.60 ± 0.10 [2]

Boiling Point (Predicted) 314.08 °C at 760 mmHg [2]

Expert Interpretation: The LogP value of approximately 3 suggests moderate lipophilicity,

indicating a good potential for crossing cellular membranes, including the blood-brain barrier—

a critical feature for CNS-targeted agents. The pKa of ~10.6 confirms that the piperidine

nitrogen will be protonated at physiological pH (pKa > 7.4), allowing for ionic interactions with

biological targets such as receptors or enzymes. The low TPSA and small number of rotatable

bonds are characteristic of scaffolds with favorable oral bioavailability and metabolic stability

profiles.[4]

Synthesis and Manufacturing Pathway
While multiple synthetic routes to 4-substituted piperidines exist, a robust and adaptable

method for preparing 4-(4-Ethyl-benzyl)-piperidine involves a palladium-catalyzed cross-

coupling reaction, such as the Suzuki coupling.[5] This approach offers high yields and

excellent functional group tolerance, making it ideal for creating diverse libraries of analogs for

structure-activity relationship (SAR) studies.
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Proposed Retrosynthetic Analysis & Forward Synthesis
Workflow
A logical retrosynthetic disconnection points to two key building blocks: a piperidine-containing

boronic acid derivative and a halogenated ethylbenzene. The forward synthesis would proceed

as follows:

Proposed Synthesis Workflow

Step 1: Boc Protection

Step 2: Wittig Reaction

Step 3: Hydroboration

Step 4: Suzuki Coupling Step 5: Deprotection

4-Piperidinone N-Boc-4-Piperidinone

 (Boc)₂O,
 Et₃N, DCM 

N-Boc-4-Methylene
piperidine

 Wittig Reagent,
 THF 

Ph₃P=CH₂

N-Boc-4-(borolan-9-yl
methyl)piperidine

 9-BBN,
 THF 

9-BBN

N-Boc-4-(4-Ethyl-benzyl)
piperidine

 Pd(dppf)Cl₂,
 K₂CO₃, Dioxane/H₂O 

1-Bromo-4-ethylbenzene 4-(4-Ethyl-benzyl)
-piperidine

 TFA or HCl,
 DCM 
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Caption: Step-by-step synthesis of 4-(4-Ethyl-benzyl)-piperidine via Suzuki coupling.

Detailed Experimental Protocol (Conceptual)
Protection of Piperidine Nitrogen: 4-Piperidinone is reacted with di-tert-butyl dicarbonate

((Boc)₂O) in the presence of a base like triethylamine (Et₃N) in a solvent such as

dichloromethane (DCM) to yield N-Boc-4-piperidone. Causality: The Boc protecting group

prevents side reactions at the nitrogen in subsequent steps and can be removed under mild

acidic conditions.

Olefin Synthesis (Wittig Reaction): N-Boc-4-piperidone is treated with a Wittig reagent, such

as methyltriphenylphosphonium bromide and a strong base, to form N-Boc-4-

methylenepiperidine. Causality: This step introduces the exocyclic double bond required for

the subsequent hydroboration to install the borane at the desired position.

Hydroboration: N-Boc-4-methylenepiperidine is subjected to hydroboration using 9-

borabicyclo[3.3.1]nonane (9-BBN) in tetrahydrofuran (THF). Causality: 9-BBN is a sterically

hindered borane that ensures anti-Markovnikov addition across the double bond, selectively

forming the organoborane intermediate at the terminal carbon.

Palladium-Catalyzed Suzuki Coupling: The resulting organoborane is coupled with 1-bromo-

4-ethylbenzene using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a

solvent system like dioxane and water.[5] Causality: The Suzuki reaction is a highly efficient

C(sp³)-C(sp²) bond-forming reaction, ideal for linking the aliphatic piperidine moiety to the

aromatic ring.

Deprotection: The Boc group is removed from the product of the coupling reaction using a

strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in DCM, to yield the

final product, 4-(4-Ethyl-benzyl)-piperidine.

Self-Validation and Quality Control: Each step of this protocol requires rigorous validation. The

identity and purity of intermediates and the final product must be confirmed using standard

analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
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Strategic Importance in Drug Discovery and
Development
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs targeting a wide range of diseases.[4][6] Its conformational flexibility and ability

to present substituents in well-defined three-dimensional space make it a highly valuable

structural motif.

The 4-benzylpiperidine core, in particular, is a well-established pharmacophore for central

nervous system (CNS) agents.[7] It acts as a bioisostere for phenethylamine, a core structure

in many neurotransmitters. By modifying the substitution on the benzyl ring (as with the 4-ethyl

group in this case), medicinal chemists can fine-tune properties such as:

Receptor Selectivity and Potency: The ethyl group can occupy a specific hydrophobic pocket

in a target protein, enhancing binding affinity and selectivity over other receptors.

Pharmacokinetics (ADME): The added lipophilicity can influence absorption, distribution,

metabolism, and excretion profiles. For instance, it can modulate metabolic stability by

blocking a potential site of aromatic oxidation.

Physicochemical Properties: Altering substituents impacts solubility, lipophilicity, and crystal

packing.
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Role of the Scaffold in Drug Discovery

Tunable Properties

Potential Therapeutic Areas

4-(4-Ethylbenzyl)
piperidine Core Scaffold

Potency & Selectivity

 Modified by 
 R-group variation 

Pharmacokinetics (ADME)

 Modified by 
 R-group variation 

Physicochemical Profile
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 R-group variation 

CNS Disorders
(e.g., Antipsychotics, Analgesics)
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Enzyme Inhibitors
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Caption: The central role of the 4-(4-ethylbenzyl)piperidine scaffold in drug design.

This specific compound, 4-(4-Ethyl-benzyl)-piperidine, serves as a key starting material or

intermediate for synthesizing novel chemical entities (NCEs).[8] Its structure is related to

compounds investigated as dopamine reuptake inhibitors and NMDA receptor antagonists,

highlighting its potential in neuroscience research.[7][9]

Safety and Handling
Based on available supplier data, 4-(4-Ethyl-benzyl)-piperidine should be handled with

appropriate precautions in a laboratory setting.

GHS Pictogram: GHS07 (Exclamation Mark)[1]

Signal Word: Warning[1]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P362[1]

Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling

this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves,

and a lab coat, is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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